N-alpha-Acetyl-D-Asparagin

Übersicht

Beschreibung

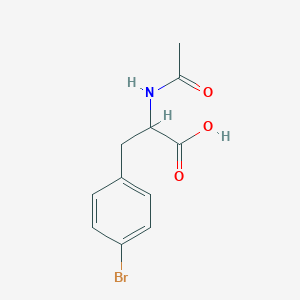

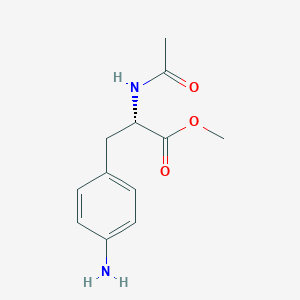

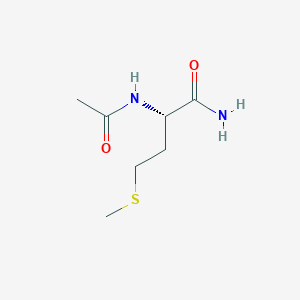

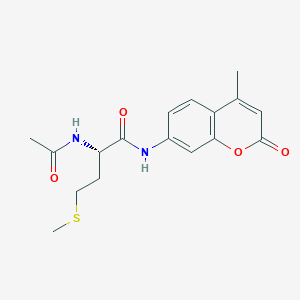

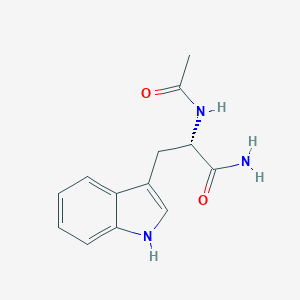

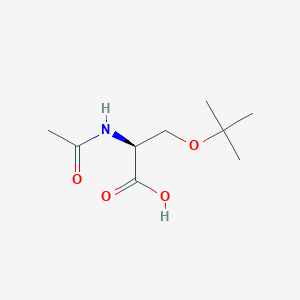

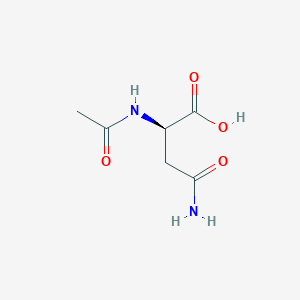

N2-Acetyl-D-asparagine is a compound with the molecular formula C6H10N2O4 . It is also known by other synonyms such as Nalpha-Acetyl-D-asparagine and Ac-D-Asn-OH .

Synthesis Analysis

Asparagine synthetase (ASNS) converts aspartate and glutamine to asparagine and glutamate in an ATP-dependent reaction . Asparagine, a non-essential amino acid, can be produced by de novo synthesis in addition to being obtained from food. Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .Molecular Structure Analysis

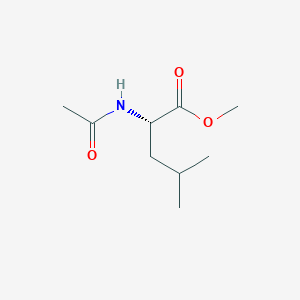

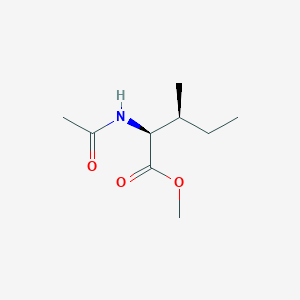

The molecular structure of N2-Acetyl-D-asparagine includes an alpha carboxyl group, an alpha-amino group, and a carboxamide in the side chain . The InChI representation of the molecule isInChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m1/s1 . Chemical Reactions Analysis

Asparagine synthetase (ASNS) converts aspartate and glutamine to asparagine and glutamate in an ATP-dependent reaction . This reaction is crucial in the metabolism of toxic ammonia in the body .Physical And Chemical Properties Analysis

The chemical formula of N2-Acetyl-D-asparagine is C6H10N2O4, and it has a molecular weight of 174.15 g/mol . Under standard conditions, asparagine has a white, crystalline appearance . The density of this compound corresponds to 1.543 grams per cubic centimetre .Wissenschaftliche Forschungsanwendungen

Krebsforschung und -behandlung

N-alpha-Acetyl-D-Asparagin spielt durch seinen Metabolismus eine Rolle in der Krebsforschung. Asparagin ist eine nicht-essentielle Aminosäure, die de novo synthetisiert werden kann und auch über die Nahrung aufgenommen wird. Bei Krebs wurde der Metabolismus von Asparagin untersucht, um eine theoretische Grundlage für seine Verwendung als Behandlungsziel zu schaffen. Zwei Enzyme, Asparaginsynthase (ASNS) und Asparaginase (ASNase), sind an diesem Metabolismus beteiligt und katalysieren die Synthese bzw. Hydrolyse von Asparagin .

Pflanzenphysiologie und Landwirtschaft

In der Pflanzenphysiologie ist Asparagin an der Photorespiration und dem Stickstoffhaushalt beteiligt. Die Manipulation seiner Biosynthese und seines Abbaus kann sich auf die Samenentwicklung und -zusammensetzung auswirken. Dies hat praktische Anwendungen in der Landwirtschaft, wie z. B. die Minderung der Acrylamidbildung in Nutzpflanzen .

Genomstudien

Die Beteiligung von Asparagin an der Genexpression wurde in Baumwolle identifiziert, wobei die Bioinformatikanalyse die Rolle der ASN-Genfamilie im Baumwollgenom aufdeckte . Dies könnte Auswirkungen auf die Pflanzenzüchtung und die Textilforschung haben.

Stoffwechselwege

N-Acetyl-Asparagin ist mit verschiedenen Stoffwechselwegen verbunden, darunter der Harnstoffzyklus und der Metabolismus von Aminosäuren wie Arginin, Prolin, Glutamat, Aspartat und Asparagin selbst. Das Verständnis dieser Wege kann zu Erkenntnissen über Stoffwechselstörungen und deren Behandlungen führen .

Proteinglykosylierung

N-Acetyl-D-Glucosamin-Asparagin ist eine Struktur, die in ribosomeninaktivierenden Proteinen vorkommt. Die Untersuchung dieser Struktur hilft, die Prozesse der Proteinglykosylierung zu verstehen, die für die Proteinfunktion entscheidend sind und Auswirkungen auf verschiedene Krankheiten haben .

Hexosamin-Biosyntheseweg

Diese Verbindung ist auch mit dem Hexosamin-Biosyntheseweg (HBP) verbunden, der für die N-Glykosylierung von Proteinen wichtig ist. Das zweite Enzym des HBP-Wegs, D-Glucosamin-6-phosphat-N-Acetyltransferase (GNA), wandelt GlcN-6-phosphat in N-Acetylglucosamin-6-phosphat (GlcNAc-6P) um, was auf eine Rolle von N-Acetyl-Asparagin in diesem Weg hindeutet .

Wirkmechanismus

Target of Action:

Nalpha-Acetyl-D-asparagine is a non-essential amino acid that plays a role in the metabolic control of cell functions, particularly in nerve and brain tissue . .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of Nalpha-Acetyl-D-asparagine.

: D-Asparagine: Uses, Interactions, Mechanism of Action | DrugBank Online

Safety and Hazards

Zukünftige Richtungen

Recent studies have shown that asparagine plays a vital role in the development of cancer cells . Asparagine limitation alone does not achieve an ideal therapeutic effect because of stress responses that upregulate asparagine synthase (ASNS) to meet the requirements for asparagine in cancer cells . Therefore, it is necessary to comprehensively understand the asparagine metabolism in cancers .

Biochemische Analyse

Biochemical Properties

Nalpha-Acetyl-D-asparagine is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is synthesized by asparagine synthase (ASNS), which catalyzes glutamine- or ammonia-dependent asparagine synthesis from aspartate . The nature of these interactions is complex and involves multiple steps of enzymatic reactions.

Cellular Effects

Nalpha-Acetyl-D-asparagine influences various types of cells and cellular processes. It plays a vital role in the development of cancer cells . It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Nalpha-Acetyl-D-asparagine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in asparagine metabolism, where it is synthesized by ASNS and hydrolyzed by asparaginase (ASNase) to aspartate .

Metabolic Pathways

Nalpha-Acetyl-D-asparagine is involved in several metabolic pathways. It interacts with enzymes such as ASNS and ASNase . These interactions could affect metabolic flux or metabolite levels.

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFOXFJUNFFYMO-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314392 | |

| Record name | N2-Acetyl-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26117-27-1 | |

| Record name | N2-Acetyl-D-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26117-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Acetyl-D-asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026117271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-Acetyl-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-acetyl-D-asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.